molecular formula C14H14INO3S B291133 N-(4-ethoxyphenyl)-4-iodobenzenesulfonamide

N-(4-ethoxyphenyl)-4-iodobenzenesulfonamide

カタログ番号 B291133
分子量: 403.24 g/mol
InChIキー: UXSIFVLLXZHYEJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethoxyphenyl)-4-iodobenzenesulfonamide, commonly known as EIBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EIBS is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in scientific research.

作用機序

The mechanism of action of EIBS is not fully understood. However, it is believed that EIBS exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in cancer growth and Alzheimer's disease pathogenesis. EIBS has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various cancer cells and is involved in tumor growth and metastasis. EIBS has also been shown to inhibit the activity of beta-secretase 1, which is involved in the production of amyloid beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects
EIBS has been shown to have various biochemical and physiological effects. EIBS has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2. EIBS has also been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor receptor 2. In Alzheimer's disease, EIBS has been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the formation of amyloid plaques in the brain.

実験室実験の利点と制限

EIBS has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and signaling pathways. EIBS is also relatively easy to synthesize and can be obtained in high yields. However, EIBS has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

将来の方向性

There are several future directions for the research and development of EIBS. One such direction is the investigation of EIBS as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. EIBS has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of glucose metabolism and blood pH. EIBS has also been shown to inhibit the activity of platelet-derived growth factor receptor, which is involved in the pathogenesis of cardiovascular disease. Another future direction is the development of more potent and selective EIBS analogs that can be used as therapeutic agents with fewer side effects.
Conclusion
In conclusion, N-(4-ethoxyphenyl)-4-iodobenzenesulfonamide is a chemical compound that has shown promising results in scientific research. EIBS has been synthesized using various methods and has been investigated for its potential as a therapeutic agent for cancer and Alzheimer's disease. EIBS exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease pathogenesis. EIBS has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations. There are several future directions for the research and development of EIBS, including the investigation of EIBS as a therapeutic agent for other diseases and the development of more potent and selective EIBS analogs.

合成法

EIBS can be synthesized using various methods, including the reaction between 4-iodobenzenesulfonyl chloride and 4-ethoxyaniline in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of EIBS. Other methods of synthesis include the reaction between 4-iodobenzenesulfonyl chloride and 4-ethoxyphenylamine in the presence of a palladium catalyst and the reaction between 4-iodobenzenesulfonyl chloride and 4-ethoxyphenylboronic acid in the presence of a base and a palladium catalyst.

科学的研究の応用

EIBS has been used in various scientific research applications due to its potential as a therapeutic agent. One such application is in the treatment of cancer. EIBS has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. EIBS has also been investigated for its potential as a therapeutic agent for Alzheimer's disease. EIBS has been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.

特性

分子式

C14H14INO3S

分子量

403.24 g/mol

IUPAC名

N-(4-ethoxyphenyl)-4-iodobenzenesulfonamide

InChI

InChI=1S/C14H14INO3S/c1-2-19-13-7-5-12(6-8-13)16-20(17,18)14-9-3-11(15)4-10-14/h3-10,16H,2H2,1H3

InChIキー

UXSIFVLLXZHYEJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)I

正規SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)I

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。